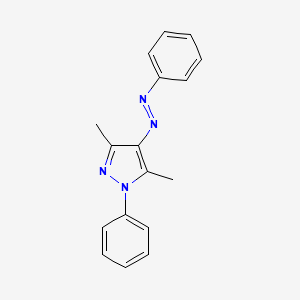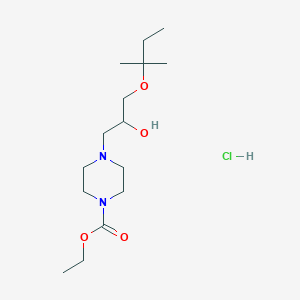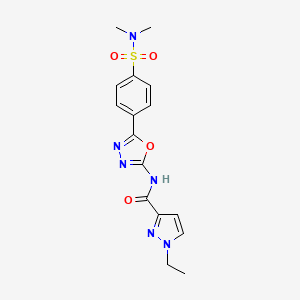![molecular formula C17H19N3O3 B2564797 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one CAS No. 2320174-30-7](/img/structure/B2564797.png)
6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one, also known as AZD-9567, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one is not fully understood, but it is believed to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of inflammatory and immune responses, and inhibition of this enzyme has been shown to have anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one has been shown to have anti-inflammatory effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one in lab experiments is its high purity and potency. This allows for accurate dosing and reliable results. However, one limitation is that 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one is still in the preclinical stage of development, and its safety and efficacy in humans have not yet been established.
Orientations Futures
There are several potential future directions for the development of 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one. One direction is to continue preclinical studies to further understand its mechanism of action and potential therapeutic applications. Another direction is to investigate the safety and efficacy of 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one in clinical trials. Additionally, 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one could be used as a tool compound to study the role of PDE4 in various diseases.
Méthodes De Synthèse
The synthesis of 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one involves the reaction of 6-methyl-2-pyridazinone with 1-(2-phenoxyacetyl)azetidine-3-methanol in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one in high yield and purity.
Applications De Recherche Scientifique
6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. 6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one has also been investigated as a potential treatment for cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
6-methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-7-8-16(21)20(18-13)11-14-9-19(10-14)17(22)12-23-15-5-3-2-4-6-15/h2-8,14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORSIHVZWFXBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-{[1-(2-phenoxyacetyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-methoxyphenyl)propanamide](/img/structure/B2564716.png)
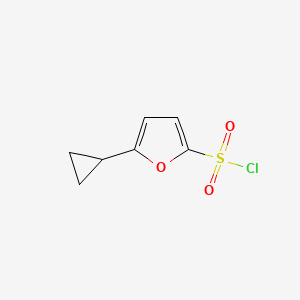
![N-Cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2564720.png)

![methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2564723.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2564724.png)
![2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2564727.png)
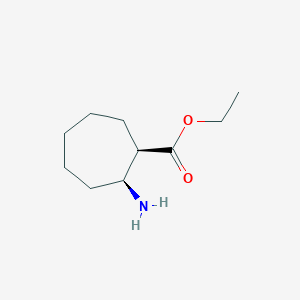
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2564732.png)
